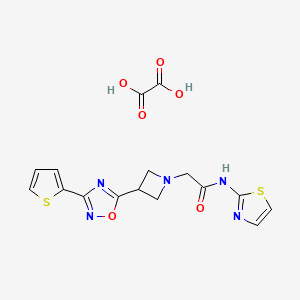

N-(thiazol-2-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

Description

N-(thiazol-2-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate (CAS: 1351608-73-5) is a heterocyclic compound featuring a thiazole ring, a 1,2,4-oxadiazole moiety, a thiophene substituent, and an azetidine (four-membered saturated ring) core. Its molecular formula is C₁₆H₁₅N₅O₆S₂, with a molecular weight of 437.5 g/mol . The oxalate counterion enhances solubility, which is critical for bioavailability in pharmacological contexts.

Properties

IUPAC Name |

oxalic acid;N-(1,3-thiazol-2-yl)-2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2S2.C2H2O4/c20-11(16-14-15-3-5-23-14)8-19-6-9(7-19)13-17-12(18-21-13)10-2-1-4-22-10;3-1(4)2(5)6/h1-5,9H,6-8H2,(H,15,16,20);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVIGZFAJKCUFEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC(=O)NC2=NC=CS2)C3=NC(=NO3)C4=CC=CS4.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(thiazol-2-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring, an oxadiazole moiety, and an azetidine ring. Its molecular formula is , and it possesses a molecular weight of approximately 342.36 g/mol. The presence of heterocycles in its structure suggests potential for diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing thiazole and oxadiazole rings exhibit promising antimicrobial properties. For instance, derivatives of oxadiazole have been shown to possess significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . In vitro studies have demonstrated that the compound can inhibit bacterial growth effectively, potentially serving as a lead for antibiotic development.

Anticancer Potential

The thiazole and thiophene components are known to contribute to anticancer activity. Studies have reported that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression . The specific compound under investigation has shown cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.

Anti-inflammatory Effects

Compounds with oxadiazole structures have been documented to exert anti-inflammatory effects. This is particularly relevant in the context of autoimmune diseases where inflammation plays a critical role. The compound's ability to inhibit pro-inflammatory cytokines could position it as a therapeutic option for conditions such as rheumatoid arthritis and inflammatory bowel disease .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Receptor Modulation : It may interact with various receptors in the immune system or cancer cells, modulating their activity and leading to desired therapeutic outcomes.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound could induce oxidative stress in target cells, leading to apoptosis.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of related thiazole derivatives against E. coli and S. aureus. The results indicated that compounds with similar structural motifs exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, highlighting their potential as antimicrobial agents .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| A | 10 | E. coli |

| B | 20 | S. aureus |

| C | 50 | Streptococcus spp. |

Study 2: Anticancer Activity

In vitro assays demonstrated that the compound significantly reduced cell viability in breast cancer cell lines (MCF-7) with an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis revealed that treated cells underwent apoptosis characterized by increased annexin V binding .

| Cell Line | IC50 (µM) | Treatment Duration (h) |

|---|---|---|

| MCF-7 | 15 | 48 |

| HeLa | 25 | 48 |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid architecture, combining azetidine, oxadiazole, thiophene, and thiazole motifs. Below is a systematic comparison with structurally related acetamide derivatives:

Core Heterocyclic Systems

Key Observations :

Physicochemical and Pharmacological Data

Table 3.1: Molecular Properties

*Predicted using Molinspiration Cheminformatics.

Q & A

Q. How can the synthesis of N-(thiazol-2-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate be optimized for higher yield and purity?

Synthesis optimization requires multi-step protocols with controlled reaction conditions. Key steps include:

- Cycloaddition reactions for heterocyclic ring formation (e.g., 1,2,4-oxadiazole or thiazole moieties) under inert atmospheres .

- Coupling reactions (e.g., amide bond formation) using catalysts like potassium carbonate or sodium hydride in solvents such as dimethylformamide (DMF) or ethanol .

- Purification via recrystallization (ethanol or ethanol-DMF mixtures) or column chromatography to isolate intermediates and final products .

- Reaction monitoring via thin-layer chromatography (TLC) to track progress and optimize reaction times .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Structural validation relies on:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) to confirm proton environments and carbon frameworks .

- Infrared (IR) spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1650–1750 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) for purity assessment (>95% is typical for research-grade material) .

- Elemental analysis to verify empirical formulas .

Q. What in vitro assays are recommended for preliminary evaluation of the compound's bioactivity?

Initial screening should include:

- Cytotoxicity assays (e.g., MTT or SRB tests) against cancer cell lines to assess anticancer potential .

- Antimicrobial testing via broth microdilution to determine minimum inhibitory concentrations (MICs) .

- Enzyme inhibition studies (e.g., kinase or protease assays) to identify mechanistic targets .

Advanced Research Questions

Q. How should researchers address contradictory results in the compound's bioactivity across different experimental models?

Discrepancies may arise from variations in cell lines, assay conditions, or compound purity. Mitigation strategies include:

- Standardizing protocols (e.g., consistent cell culture media, incubation times, and solvent controls) .

- Validating purity via HPLC or LC-MS to rule out degradation products .

- Orthogonal assays (e.g., combining enzymatic and cellular assays) to confirm target engagement .

Q. What computational approaches are effective in predicting the compound's mechanism of action?

Computational tools include:

- Molecular docking to simulate binding interactions with target proteins (e.g., kinases or receptors) using software like AutoDock Vina .

- Molecular dynamics (MD) simulations to assess stability of ligand-protein complexes over time .

- Quantitative Structure-Activity Relationship (QSAR) modeling to correlate structural features with bioactivity .

Q. What strategies are employed to assess the compound's stability under varying physiological conditions?

Stability studies involve:

- Forced degradation under acidic, basic, oxidative, and thermal stress to identify degradation pathways .

- LC-MS analysis to detect and quantify degradation products .

- pH-dependent solubility assays to predict bioavailability in different biological compartments .

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound's efficacy?

SAR strategies include:

- Systematic substitution of functional groups (e.g., replacing thiophene with furan or phenyl rings) to modulate electronic and steric effects .

- Bioisosteric replacements (e.g., oxadiazole to triazole swaps) to enhance metabolic stability .

- Comparative analysis of analogs using in vitro potency and selectivity data to prioritize candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.